N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide
Overview
Description
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a bromine atom and a methyl group, linked to a propyl chain that is further connected to a fluorobenzamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination and methylation: The pyrazole ring is then brominated and methylated to introduce the bromine and methyl substituents at the desired positions.
Linking the propyl chain: The brominated and methylated pyrazole is reacted with a propyl halide to introduce the propyl chain.
Formation of the benzamide moiety: The final step involves the coupling of the propyl-substituted pyrazole with 4-fluorobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole ring or the benzamide moiety.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically under basic conditions.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts, along with appropriate ligands and bases, are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological studies: It can be used in studies to investigate its biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials science: The compound can be explored for its potential use in the development of novel materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact molecular pathways involved can vary and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide can be compared with other similar compounds, such as:
N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzamide:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFN3O/c1-10-13(15)9-19(18-10)8-2-7-17-14(20)11-3-5-12(16)6-4-11/h3-6,9H,2,7-8H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWMUKPHXURWDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCCNC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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